molecular formula C14H8ClN3O3S B11273638 N-(4-chloro-1,3-benzothiazol-7-yl)-3-nitrobenzamide

N-(4-chloro-1,3-benzothiazol-7-yl)-3-nitrobenzamide

Cat. No.: B11273638
M. Wt: 333.7 g/mol
InChI Key: QSFRQSOOSSQARW-UHFFFAOYSA-N
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Description

N-(4-chloro-1,3-benzothiazol-7-yl)-3-nitrobenzamide is a chemical compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs

Preparation Methods

The synthesis of N-(4-chloro-1,3-benzothiazol-7-yl)-3-nitrobenzamide typically involves the reaction of 4-chloro-1,3-benzothiazole with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

N-(4-chloro-1,3-benzothiazol-7-yl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: Although less common, the benzothiazole ring can undergo oxidation reactions under specific conditions, leading to the formation of sulfoxides or sulfones.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-chloro-1,3-benzothiazol-7-yl)-3-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Benzothiazole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It can be used in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of N-(4-chloro-1,3-benzothiazol-7-yl)-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and nitro groups can enhance binding affinity and specificity to these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.

Comparison with Similar Compounds

Similar compounds to N-(4-chloro-1,3-benzothiazol-7-yl)-3-nitrobenzamide include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H8ClN3O3S

Molecular Weight

333.7 g/mol

IUPAC Name

N-(4-chloro-1,3-benzothiazol-7-yl)-3-nitrobenzamide

InChI

InChI=1S/C14H8ClN3O3S/c15-10-4-5-11(13-12(10)16-7-22-13)17-14(19)8-2-1-3-9(6-8)18(20)21/h1-7H,(H,17,19)

InChI Key

QSFRQSOOSSQARW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=C3C(=C(C=C2)Cl)N=CS3

Origin of Product

United States

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